FPS-ZM1

RAGE Antagonist Binding Affinity Alzheimer's Disease

Choose FPS-ZM1 for its unmatched CNS target engagement: brain-to-plasma ratio of 0.8 ensures effective RAGE blockade in Alzheimer's, neuroinflammation, and BBB dysfunction models. It selectively binds the RAGE V-domain (Ki=25 nM) and blocks multiple ligands (Aβ40: 25 nM, HMGB1: 148 nM, S100B: 230 nM), enabling precise pathway dissection. This second-generation antagonist outperforms TTP488 and FPS2 in CNS studies. Validated in APPsw/0 mice and ICH rat models. Research use only.

Molecular Formula C20H22ClNO
Molecular Weight 327.8 g/mol
CAS No. 945714-67-0
Cat. No. B1673994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPS-ZM1
CAS945714-67-0
SynonymsFPS-ZM1;  FPS ZM1;  FPSZM1;  FPS-ZM 1;  FPS ZM-1;  FPSZM 1; 
Molecular FormulaC20H22ClNO
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H22ClNO/c21-18-13-11-17(12-14-18)20(23)22(19-9-5-2-6-10-19)15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2
InChIKeyXDFKWGIBQMHSOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FPS-ZM1 (CAS 945714-67-0): A High-Affinity, BBB-Penetrant RAGE Antagonist for Neurodegenerative and Inflammatory Research


FPS-ZM1 (CAS 945714-67-0) is a tertiary amide small molecule that acts as a high-affinity, blood-brain barrier (BBB)-permeable antagonist of the Receptor for Advanced Glycation End-products (RAGE). It is a second-generation RAGE inhibitor, engineered from a screen of over 5,000 small organic compounds, and demonstrates exclusive binding to the V domain of RAGE, thereby blocking the binding of multiple ligands including amyloid-beta (Aβ), HMGB1, and S100B [1][2]. Its potent inhibition of RAGE-mediated signaling pathways has been extensively validated in vitro and in vivo, particularly in models of Alzheimer's disease (AD) and neuroinflammation [2].

Why Generic RAGE Antagonists Cannot Replace FPS-ZM1: A Quantitative Dissection of Binding, Selectivity, and Brain Exposure


The simple interchange of FPS-ZM1 with other in-class RAGE antagonists, such as TTP488 (Azeliragon) or the parent compound FPS2, is scientifically unsound due to profound, quantifiable differences in their molecular pharmacology. While multiple small molecules can inhibit RAGE-ligand interactions, FPS-ZM1's unique profile stems from a combination of factors: its superior binding affinity for the RAGE V-domain (Ki = 25 nM), which translates to potent blockade of multiple ligands [1]; its demonstrably high brain-to-plasma ratio of 0.8, a critical metric for CNS applications ; and its distinct selectivity profile versus other targets [1]. These features are not conserved across other RAGE modulators, making direct substitution in experimental systems a source of significant variability and unreliable data.

FPS-ZM1 Technical Differentiation: A Quantitative Evidence Guide for Informed Procurement


FPS-ZM1 Binding Affinity: Quantifying its Superiority Over Parent Compound FPS2

FPS-ZM1 exhibits a binding affinity (Ki = 25 nM) that is approximately twice as potent as its parent molecule, FPS2 (Ki ≈ 50 nM), in inhibiting Aβ binding to the RAGE V-domain [1]. This enhanced affinity is a direct result of structural optimization and is critical for effective target engagement at lower concentrations.

RAGE Antagonist Binding Affinity Alzheimer's Disease

FPS-ZM1 Brain Penetration: Quantifying CNS Exposure Versus Clinical Candidate TTP488

FPS-ZM1 demonstrates superior brain penetration with a brain-to-plasma concentration ratio of 0.8 in mice . While quantitative comparative brain penetration data for TTP488 (Azeliragon) in identical models is not widely available, TTP488 is an orally bioavailable compound that has progressed to clinical trials, suggesting its PK profile is optimized for systemic, not necessarily CNS-specific, exposure [1]. The high brain-to-plasma ratio of FPS-ZM1 is a direct and quantifiable advantage for CNS research applications, ensuring that the compound reaches its intended target in the brain.

Blood-Brain Barrier CNS Penetration Pharmacokinetics

FPS-ZM1 Ligand Selectivity: A Differentiated Inhibition Profile for Aβ vs. HMGB1 and S100B

FPS-ZM1 exhibits a differential binding profile for various RAGE ligands, with Ki values of 25 nM for Aβ40, 148 nM for HMGB1, and 230 nM for S100B [1]. This selective inhibition profile is a critical differentiator, as it demonstrates that the compound is not a pan-RAGE blocker with equal affinity for all ligands. In contrast, many less-characterized RAGE antagonists lack this detailed ligand-specific binding data, making their effects on specific RAGE-mediated pathways unpredictable.

RAGE Ligands Selectivity Neuroinflammation

FPS-ZM1 In Vivo Efficacy: Direct Comparison of Metastasis Suppression with TTP488 in TNBC

In a head-to-head study in triple-negative breast cancer (TNBC) models, both FPS-ZM1 and TTP488 impaired metastasis. However, TTP488 reduced metastasis to a greater degree than FPS-ZM1, demonstrating a clear potency difference in this specific disease context [1]. Transcriptomic analysis confirmed that both drugs affect common metastatic driver pathways, but TTP488 showed greater potency [1]. This data is crucial for selecting the appropriate tool for cancer research: TTP488 may be more potent for metastasis studies, while FPS-ZM1 remains the superior choice for CNS applications due to its BBB penetration.

Triple-Negative Breast Cancer Metastasis In Vivo Efficacy

Optimized Application Scenarios for FPS-ZM1: Leveraging Quantified CNS Exposure and RAGE Antagonism


Alzheimer's Disease (AD) and Aβ-Mediated Neurotoxicity Research

FPS-ZM1 is the ideal tool for investigating the role of RAGE in AD pathology, particularly Aβ-mediated neuroinflammation and vascular dysfunction. Its high brain-to-plasma ratio of 0.8 ensures effective target engagement in the CNS [1]. In aged APPsw/0 mice, FPS-ZM1 treatment has been shown to significantly reduce brain levels of Aβ40 and Aβ42, normalize cognitive performance, and improve cerebral blood flow responses [1]. This makes it a superior choice over RAGE antagonists with limited or unquantified brain penetration for any study requiring modulation of CNS RAGE.

Mechanistic Studies of RAGE-Ligand Interactions and Downstream Signaling

Researchers investigating the specific contributions of different RAGE ligands (Aβ, HMGB1, S100B) to cellular signaling should select FPS-ZM1 due to its well-characterized, differential binding profile [1]. With Ki values of 25 nM for Aβ40, 148 nM for HMGB1, and 230 nM for S100B [1], FPS-ZM1 allows for precise, concentration-dependent inhibition of specific ligand pathways. This level of detail enables rigorous experimental design and interpretation of results, which is not possible with less-characterized RAGE antagonists [1].

Neuroinflammation and Blood-Brain Barrier (BBB) Dysfunction Models

FPS-ZM1 is a validated tool for studying RAGE's role in BBB dysfunction and neuroinflammation. Its ability to readily cross the BBB and potently block RAGE on brain endothelium and microglia makes it suitable for models of stroke, traumatic brain injury, and chronic neuroinflammatory conditions [1]. Studies have shown that FPS-ZM1 can attenuate BBB damage and white matter fiber injury in a rat model of intracerebral hemorrhage, providing direct evidence of its utility in this research area [2].

Comparative Oncology Studies: Benchmarking CNS vs. Peripheral RAGE Effects

For researchers studying the role of RAGE in cancer, FPS-ZM1 serves as a valuable comparator to systemically-acting RAGE inhibitors like TTP488. The direct comparison data in TNBC models shows that while FPS-ZM1 impairs metastasis, it is less potent than TTP488 in this peripheral disease context [3]. This allows for the design of studies that parse the relative contributions of CNS and peripheral RAGE activity, or the development of combination strategies. FPS-ZM1 should be the go-to tool when CNS RAGE modulation is a key component of the cancer research hypothesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for FPS-ZM1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.